2-Acetylcyclopentanone

説明

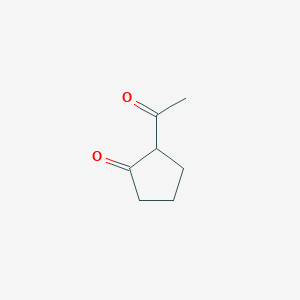

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-acetylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWDNIFICGLKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862730 | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-46-8 | |

| Record name | 2-Acetylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Investigations

Classical Synthetic Approaches

Traditional methods for synthesizing 2-acetylcyclopentanone rely on well-established organic reactions, primarily Claisen condensations and acylation reactions. These methods are valued for their reliability and foundational role in organic chemistry.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. byjus.com This reaction is a cornerstone for the synthesis of β-keto esters and related compounds like this compound. byjus.commasterorganicchemistry.com

Two primary variants of the Claisen condensation are employed for the synthesis of this compound:

Crossed Claisen Condensation: This intermolecular reaction involves the condensation of cyclopentanone (B42830) with an ester, such as ethyl acetate (B1210297) or ethyl methanoate, in the presence of a base like sodium methoxide. bartleby.comvaia.com The base abstracts an alpha-proton from the cyclopentanone to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ester. bartleby.com

Dieckmann Condensation: This is an intramolecular Claisen condensation that occurs in diesters to form cyclic β-keto esters. libretexts.org To synthesize this compound via this route, a linear keto-ester, specifically methyl 6-oxoheptanoate (B11819090), is treated with a base like sodium methoxide. vaia.com The reaction creates the five-membered cyclopentanone ring. bartleby.comlibretexts.org

The choice of base is critical and must not participate in competing nucleophilic substitution reactions. byjus.com Sodium alkoxides corresponding to the alcohol part of the ester are ideal as they can be regenerated during the reaction. byjus.com

Table 1: Claisen Condensation Approaches to this compound

| Variant | Starting Materials | Base/Conditions | Reference |

|---|---|---|---|

| Crossed Claisen Condensation | Cyclopentanone and Ethyl methanoate | Sodium methoxide | vaia.com |

| Dieckmann Condensation (Intramolecular) | Methyl 6-oxoheptanoate | Sodium methoxide | vaia.com |

Acylation involves introducing an acetyl group onto the cyclopentanone ring. This can be achieved through several methods, often involving the reaction of cyclopentanone or a derivative with an acylating agent like acetyl chloride or acetic anhydride (B1165640). ontosight.aiontosight.ai

A notable procedure involves the boron trifluoride-catalyzed acylation of an enol acetate. In this method, cyclopentanone is first converted to its enol acetate using acetic anhydride. orgsyn.org This enol acetate is then treated with acetic anhydride in the presence of boron trifluoride (BF₃). This process offers a convenient route to β-diketones and has been reported to yield this compound from cyclopentanone with 80% efficiency. orgsyn.org

Another approach is the acylation of enamines. For instance, N-(1-cyclopentenyl)morpholine can be reacted with acetyl chloride in an acetylation reaction to produce this compound. google.com The acylation of silyl (B83357) enol ethers of ketones with acid chlorides also represents a viable pathway. lookchem.com

Table 2: Acylation Approaches to this compound

| Method | Starting Material | Acylating Agent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Enol Acetate Acylation | Cyclopentanone | Acetic anhydride | Boron trifluoride (BF₃) | 80% | orgsyn.org |

| Enamine Acylation | N-(1-cyclopentenyl)morpholine | Acetyl chloride | Acid binding agent | Not specified | google.com |

| Silyl Enol Ether Acylation | 1-(trimethylsilyloxy)cyclopentene | Acetyl chloride | Anhydrous Dichloromethane (B109758) | 32% | lookchem.comguidechem.com |

Advanced Synthetic Methodologies

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes. For this compound, this includes the use of specialized catalysts and multi-component reaction strategies.

Catalysis plays a pivotal role in enhancing the synthesis of complex molecules. While many advanced catalytic methods use this compound as a substrate for further transformations, these studies illuminate the types of catalysts that are effective for reactions involving this dicarbonyl compound.

Lewis Acid Catalysis: As mentioned previously, boron trifluoride (BF₃) serves as a Lewis acid catalyst in the acylation of enol acetates, facilitating the formation of this compound in high yield. orgsyn.org

Organocatalysis: Chiral amine-thiourea organocatalysts have been employed for asymmetric Michael additions of dicarbonyl compounds, including this compound, to nitroolefins with high enantioselectivity. rsc.org Similarly, xanthene-derived hydrogen-bonding catalysts and supported bifunctional thioureas have been shown to effectively catalyze reactions involving this compound as the nucleophile. nih.govbeilstein-journals.org

Metal Catalysis: Dioxomolybdenum complexes have been synthesized using this compound as a ligand and subsequently used as catalysts for alcohol dehydration. researchgate.net While this is not a synthesis of the target compound, it demonstrates its utility in the development of metal-based catalytic systems.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. mdpi.com While this compound is more frequently utilized as a key building block in MCRs to create complex heterocyclic structures like 4H-pyrans, its synthesis can also be streamlined. mdpi.combohrium.com

A notable example of a related multi-component synthesis involves the reaction of this compound with triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates. psu.edunih.gov This one-pot, three-component reaction does not produce this compound but rather uses it to generate complex diastereomeric phosphorus ylides, showcasing its reactivity and importance in advanced MCRs. psu.edunih.gov A one-pot method for preparing this compound from cyclopentanone via an enamine intermediate has also been developed, simplifying the traditional two-step acylation process. google.com

Reaction Mechanisms of Formation

The formation of this compound via classical methods proceeds through distinct, well-understood mechanistic pathways.

Claisen Condensation Mechanism: The reaction begins with the deprotonation of an α-carbon (the carbon adjacent to the carbonyl group) by a strong base, forming a resonance-stabilized enolate ion. byjus.comyoutube.com

Enolate Formation: In a crossed Claisen reaction, the base (e.g., sodium ethoxide) removes an acidic α-proton from cyclopentanone. bartleby.com

Nucleophilic Attack: The resulting cyclopentanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second reactant (e.g., an ester). byjus.combartleby.com This forms a tetrahedral intermediate.

Elimination: The intermediate then collapses, eliminating the alkoxy group (e.g., -OCH₃) from the ester, which regenerates the carbonyl and forms the β-dicarbonyl product. byjus.comyoutube.com

Deprotonation Drive: The resulting this compound is more acidic than the starting materials, so it is readily deprotonated by the base. This final, irreversible deprotonation step drives the reaction equilibrium toward the product. masterorganicchemistry.com An acidic workup is required to neutralize the enolate and isolate the final product. youtube.com The Dieckmann condensation follows the exact same mechanistic steps, but the enolate and the ester carbonyl are part of the same molecule. libretexts.org

Acylation Mechanism (via Enol Acetate): The boron trifluoride-catalyzed acylation of an enol acetate proceeds differently.

Enol Acetate Formation: Cyclopentanone is first converted to its more stable enol acetate isomer under equilibrating conditions. orgsyn.org

Catalyst-Mediated Acetylation: The enol acetate is then acetylated with an agent like acetic anhydride, catalyzed by BF₃. This typically forms the enol acetate of the β-diketone. orgsyn.org

Cleavage: The boron trifluoride then cleaves this intermediate, yielding acetyl fluoride (B91410) and the borofluoride complex of the final this compound product. orgsyn.org

Enolate Formation and Reactivity

The chemical characteristics of this compound are primarily governed by the acidic α-hydrogens situated on the carbon atom positioned between the two carbonyl functionalities. This structural arrangement allows for the formation of a resonance-stabilized enolate ion, which serves as a pivotal intermediate in numerous synthetic transformations. libretexts.orglibretexts.org The α-protons in β-keto esters exhibit a pKa of approximately 11, rendering them considerably more acidic than those in simple ketones (pKa ≈ 19) or esters (pKa ≈ 24). vanderbilt.edu This elevated acidity facilitates extensive deprotonation with standard bases such as sodium ethoxide. libretexts.org

The enolate of this compound coexists in equilibrium with its keto and enol tautomers. researchgate.netresearchgate.net The generation of the enolate is a critical step, converting the relatively inert dicarbonyl compound into a strong carbon nucleophile. nih.govacs.org This nucleophilicity is fundamental to its reactivity, enabling it to engage in a range of carbon-carbon bond-forming reactions.

The reactivity of the enolate is contingent on various factors, including the specific reaction conditions and the identity of the electrophile. The enolate can participate in alkylation, acylation, and condensation reactions. For example, in the context of the acetoacetic ester synthesis, the enolate ion undergoes alkylation with an alkyl halide via an SN2 mechanism. libretexts.org The subsequently formed alkylated β-keto ester can be hydrolyzed and decarboxylated to produce a ketone. libretexts.orglibretexts.org

Recent studies have also shed light on the enolate's role in biological systems. The enolate form of this compound can function as a nucleophile to neutralize toxic electrophiles, indicating a potential cytoprotective function. nih.govacs.org This reactivity is linked to the formation of a soft carbanionic species that readily interacts with soft electrophiles. nih.gov

The kinetics and thermodynamics of enolate formation are also of significant importance. The thermodynamic enolate, being the more stable and substituted isomer, is favored under conditions that permit equilibration. libretexts.org Conversely, the use of bulky, non-nucleophilic bases such as lithium diisopropylamide (LDA) at reduced temperatures typically favors the formation of the kinetically controlled, less substituted enolate.

A study investigating the chelation of oxovanadium(IV) by this compound revealed that the reaction mechanism involves both the enol tautomer and the enolate ion, underscoring the dual reactivity of the system when interacting with metal ions. researchgate.net

Role of Specific Catalysts and Reagents

The synthesis and chemical modification of this compound involve a diverse range of catalysts and reagents that guide the reaction toward desired products. The selection of these substances is vital for controlling reaction outcomes, including enolate formation, subsequent chemical reactions, and the stereochemistry of the final product.

Base-Catalyzed Reactions: Bases are essential for generating the enolate of this compound. The choice of base can dictate the concentration and the specific type (kinetic versus thermodynamic) of enolate that is formed.

Sodium Ethoxide (NaOEt): A frequently used and efficient base for the deprotonation of β-keto esters like this compound, which typically leads to the formation of the thermodynamic enolate. libretexts.orgvanderbilt.edu

Lithium Diisopropylamide (LDA): A potent, sterically hindered base employed for the formation of the kinetic enolate under non-equilibrating conditions. vanderbilt.edu

Potassium Carbonate (K₂CO₃): A milder base that is often utilized in reactions such as furan (B31954) annulation sequences.

Acid-Catalyzed Reactions: Acids are employed to catalyze a variety of transformations, including condensation and rearrangement reactions.

p-Toluenesulfonic acid (p-TSA): Utilized as a catalyst in the synthesis of β-enaminones from this compound and various anilines. rsc.org

Trifluoroacetic acid: Used in catalytic quantities to facilitate the regioselective reaction between this compound and 3(5)-aminopyrazoles. researchgate.net

Tin(IV) chloride (SnCl₄): Functions as a catalyst in the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide. researchgate.net

Metal-Based Catalysts and Reagents: Metal catalysts are integral to advanced synthetic methods involving this compound.

Palladium Catalysts: Palladium complexes are employed to catalyze reactions of allyl β-keto esters. These reactions can yield α-allyl ketones, α,β-unsaturated ketones, or products of intramolecular aldol (B89426) condensation, depending on the specific reaction conditions. nih.gov

Copper(II) Triflate (Cu(OTf)₂): When used in conjunction with chiral BOX ligands, Cu(OTf)₂ catalyzes the stereoselective alkylation of β-keto esters. thieme-connect.com

Iridium Complexes: A phosphorescent iridium(III) complex that includes a this compound ligand has been synthesized for potential use in electroluminescent devices. researchgate.net

Boron Difluoride (BF₂): The boron difluoride complex of this compound can undergo a photochemical [2+2] cycloaddition reaction with benzene (B151609) derivatives. cdnsciencepub.com

Other Reagents:

Triphenylphosphine (PPh₃): Reacts with this compound and dialkyl acetylenedicarboxylates to create intermediates that subsequently undergo intramolecular Wittig reactions. mdpi.com

Hydrogen Peroxide (H₂O₂): Employed for the oxidation and α-hydroxylation of this compound. researchgate.netresearchgate.net

Alkyl Halides (R-X): Serve as electrophiles in the alkylation of the this compound enolate. libretexts.org

A summary of selected reagents and their functions is provided in the table below.

| Reagent/Catalyst | Role in Synthesis | Reaction Type |

|---|---|---|

| Sodium Ethoxide | Base for enolate formation | Deprotonation |

| p-Toluenesulfonic acid | Acid catalyst | Condensation |

| Palladium catalysts | Catalyst for C-C bond formation | Allylation, Aldol |

| Copper(II) Triflate | Lewis acid catalyst | Asymmetric Alkylation |

| Triphenylphosphine | Wittig reagent precursor | Olefination |

| Hydrogen Peroxide | Oxidizing agent | Hydroxylation/Oxidation |

Stereochemical Outcomes in Synthesis

The control of stereochemistry in reactions involving this compound represents a key area of research, especially for the creation of complex molecules with well-defined three-dimensional architectures. The formation of new stereocenters can be accomplished through a variety of stereoselective approaches.

A prominent strategy is the use of chiral catalysts to direct the approach of reactants. In one investigation, the asymmetric amination of this compound was explored using chiral amine-thiourea organocatalysts. rsc.org Under fine-tuned conditions, the reaction with azodicarboxylates produced the intended aminated product with an 80% enantiomeric excess (ee). rsc.org This result highlights the capacity of organocatalysis to induce substantial stereoselectivity in reactions at the α-position of this compound. The bifunctional character of the thiourea (B124793) catalyst, which can activate both the nucleophile and the electrophile via hydrogen bonding, is crucial to its efficacy. rsc.org

The stereoselective alkylation of β-keto esters, a class that includes this compound, has also been realized using chiral metal complexes. For instance, copper(II) triflate paired with chiral bis(oxazoline) (BOX) ligands has been utilized to catalyze the enantioselective alkylation of β-keto esters with benzhydrylic alcohols. thieme-connect.com The proposed mechanism entails the formation of a chiral copper enolate, which then attacks a carbenium ion intermediate, with the stereochemical result being determined by the geometry of this chiral enolate complex. thieme-connect.com

The inherent stereoselectivity of enolate reactions is a thoroughly studied topic. utexas.edu The geometry of the enolate (E or Z) can affect the diastereoselectivity of subsequent reactions, such as aldol additions. Although this compound is a cyclic compound, which limits the E/Z isomerism of the enolate's endocyclic double bond, the principles of stereocontrol are still highly pertinent for reactions at the exocyclic acetyl group or in reactions that form new stereocenters.

The table below outlines key results in the stereoselective synthesis involving this compound.

| Reaction Type | Catalyst/Reagent | Product | Stereoselectivity (ee) |

|---|---|---|---|

| Asymmetric Amination | Chiral Amine-Thiourea Organocatalyst | α-aminated this compound | 80% |

Additional research in organocatalysis has indicated that chiral phosphoric acids can facilitate and control the stereoselective addition of enols to a range of electrophiles. thieme-connect.com Although these methods may not consistently yield high enantioselectivity for all substrates, they underscore the continuous efforts to create widely applicable stereoselective transformations for 1,3-dicarbonyl compounds. thieme-connect.com The creation of novel catalytic systems remains a focus for enabling the efficient and stereocontrolled synthesis of intricate chiral molecules from precursors such as this compound. scispace.com

Advanced Reactivity and Transformation Studies

Enolization and Tautomerism

2-Acetylcyclopentanone (2-ACP), a β-dicarbonyl compound, is characterized by its ability to undergo keto-enol tautomerization. sigmaaldrich.com This process involves the migration of a proton and the shifting of bonding electrons, resulting in two or more structural isomers that are in dynamic equilibrium.

The keto-enol equilibrium of this compound is a dynamic process where the compound exists as a mixture of its keto and enol forms. The enol form is stabilized by the formation of a resonance-stabilized enolate anion, which occurs through the loss of a proton from either the central alpha-carbon of the diketo tautomer or the hydroxyl group of the enol isomer. nih.gov

A study of this compound in aqueous solutions revealed that the keto-enol equilibrium constant (KE) can be determined by analyzing the changes in the UV absorption spectrum in the presence of micellar solutions. rsc.org In alkaline environments, the enolate ion becomes the predominant species. rsc.orgacs.org The acidity of the enol and keto tautomers has been quantified, with the enol ionizing as an oxygen acid and the ketone as a carbon acid. rsc.org

The equilibrium is significantly influenced by the solvent. For instance, in aprotic solvents like dioxane, similar β-dicarbonyl compounds are almost entirely enolized, whereas in aqueous solutions, the enol content is considerably lower, though still significant. acs.orgaskiitians.comnih.govacs.org

Table 1: Acidity Constants of this compound Tautomers in Aqueous Solution rsc.org

| Tautomer | Type of Acid | pKa |

| Enol | Oxygen Acid | 7.72 |

| Ketone | Carbon Acid | 8.12 |

Spectroscopic methods are instrumental in the characterization of the tautomeric forms of this compound. Ultraviolet (UV) spectroscopy is particularly useful for studying the keto-enol equilibrium. The changes in the UV absorption spectrum in different chemical environments, such as varying pH or in the presence of surfactants, provide quantitative data on the equilibrium constants. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) spectrometry and Infrared (IR) spectrophotometry are also standard techniques used to study tautomeric transformations, providing detailed structural information about the different isomers in solution and in the crystalline state. nih.gov Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by providing excellent predictions of the spectroscopic properties of the tautomers. nih.gov The National Institute of Standards and Technology (NIST) provides reference spectral data for this compound, including IR and mass spectra, which are valuable for its identification and characterization. nist.govnist.gov

Several factors have a pronounced effect on the tautomeric equilibrium of this compound and related β-dicarbonyl compounds.

Solvent Polarity: The polarity of the solvent plays a crucial role. In aprotic, non-polar solvents, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond. acs.orgaskiitians.comnih.govacs.org In polar, protic solvents like water, the equilibrium tends to shift more towards the keto form, although the enol form is still present in significant amounts. acs.orgaskiitians.comnih.govacs.org

Temperature: Temperature can influence the position of the equilibrium, as is typical for chemical equilibria. askiitians.comnih.govpearson.com

Catalysis: The interconversion between the keto and enol forms can be catalyzed by both acids and bases. acs.orgaskiitians.comnih.gov

Nucleophilic and Electrophilic Transformations

The presence of both nucleophilic (enolate) and electrophilic (carbonyl carbons) centers in this compound allows it to participate in a variety of chemical transformations.

The Michael addition, or conjugate addition, involves the addition of a nucleophile, such as the enolate of this compound, to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comyoutube.com The reaction proceeds in three main steps: deprotonation to form the enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

In the context of this compound, the enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond. bartleby.com This reaction is a powerful tool for carbon-carbon bond formation and is a key step in processes like the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. bartleby.com The use of chiral catalysts can lead to enantioselective and diastereoselective Michael additions, creating stereocenters with high control. nih.gov

Table 2: Key Steps in the Michael Addition of this compound masterorganicchemistry.com

| Step | Description |

| 1. Deprotonation | A base removes the acidic α-proton from this compound to form a resonance-stabilized enolate. |

| 2. Conjugate Addition | The enolate nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. |

| 3. Protonation | The newly formed enolate is protonated to yield the final 1,5-dicarbonyl product. |

The aldol condensation is another fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound. prutor.ai The initial product is a β-hydroxy carbonyl compound (an aldol addition product), which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. ucla.edu

This compound can act as the enolate source in aldol reactions. The enolate adds to the electrophilic carbonyl carbon of another molecule, which could be another molecule of this compound or a different aldehyde or ketone (a crossed aldol reaction). ucla.edupressbooks.pub Intramolecular aldol condensations are also possible if the substrate contains two carbonyl groups in appropriate positions, leading to the formation of cyclic products. bartleby.compressbooks.pub The Robinson annulation is a classic example that utilizes an intramolecular aldol condensation following an initial Michael addition. bartleby.com

Alkylation Reactions

Alkylation of this compound, a β-dicarbonyl compound, can be directed to the α-carbon (the carbon between the two carbonyl groups) or to the oxygen atoms via O-alkylation, depending on the reaction conditions. However, C-alkylation is a synthetically valuable transformation for creating more complex molecular architectures.

A significant challenge in ketone chemistry is the α-tert-alkylation. A robust method to achieve this involves the use of silyl (B83357) enol ethers as ketone surrogates. This approach allows for position-specific alkylation with tertiary alkyl halides, which are typically reactive under SN1 conditions.

The process for the α-tert-alkylation of cyclopentanone (B42830) to form 2-tert-pentylcyclopentanone has been well-documented and provides a model for the alkylation of this compound derivatives. orgsyn.org The general strategy involves the reaction of a silyl enol ether with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Detailed Research Findings:

In a typical procedure, the silyl enol ether of the cyclopentanone core is reacted with a tertiary alkyl halide, such as 2-chloro-2-methylbutane, in a dry solvent like dichloromethane (B109758) at low temperatures. orgsyn.org A Lewis acid, commonly titanium tetrachloride (TiCl₄), is used to activate the alkylating agent. orgsyn.org The reaction proceeds via the formation of a carbocation from the alkyl halide, which is then attacked by the electron-rich silyl enol ether to form the new carbon-carbon bond. A subsequent aqueous workup hydrolyzes the silyl group and restores the ketone, yielding the α-alkylated product. orgsyn.org This method is noted for its high yield and chemoselectivity, tolerating other functional groups like esters and primary alkyl halides. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Reference |

| 1-Trimethylsiloxycyclopentene | 2-Chloro-2-methylbutane | Titanium Tetrachloride | Dichloromethane | 2-tert-Pentylcyclopentanone | 80-82% | orgsyn.org |

Cleavage Reactions

The carbon-carbon bond between the carbonyl groups in β-dicarbonyl compounds like this compound is susceptible to cleavage under certain conditions, most notably through retro-Claisen condensation. This reaction is essentially the reverse of the Claisen condensation used to form β-keto esters and related compounds.

Detailed Research Findings:

Retro-Claisen cleavage typically occurs under basic conditions. Treatment of a β-dicarbonyl compound with a strong base (e.g., sodium hydroxide (B78521), sodium ethoxide) can lead to the cleavage of the acyl group. For this compound, this would involve the nucleophilic attack of a hydroxide or alkoxide ion on one of the carbonyl carbons. The subsequent bond cleavage would result in the formation of a carboxylate (from the acetyl group) and a ketone enolate (from the cyclopentanone ring). Acidic workup would then yield acetic acid and cyclopentanone. The stability of the resulting enolate/carbanion is a key driving force for this reaction.

This cleavage can also be a competing side reaction during other base-catalyzed transformations if conditions are not carefully controlled. The specific conditions (base strength, temperature, solvent) determine the extent to which cleavage occurs relative to other possible reactions like alkylation or condensation.

Reactions with Nitrogen-Containing Compounds

The dicarbonyl nature of this compound makes it an excellent substrate for condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of a wide array of heterocyclic systems. These reactions are fundamental in medicinal and materials chemistry for building complex molecular scaffolds.

Reaction with Amidrazones: Synthesis of Cyclopenta[e]pyrazolo[1,5-a]pyrimidines

Amidrazones, which contain both an amino group and a hydrazone moiety, are versatile building blocks in heterocyclic synthesis. Their reaction with 1,3-dicarbonyl compounds like this compound provides a direct route to fused pyrimidine (B1678525) derivatives.

Detailed Research Findings:

Research has shown that the reaction between this compound and 3(5)-aminopyrazoles (a class of cyclic amidrazones) can be highly regioselective. researchgate.net The reaction proceeds by initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl groups of this compound, followed by condensation and subsequent intramolecular cyclization involving the pyrazole (B372694) nitrogen and the second carbonyl group. This sequence leads to the formation of cyclopenta[e]pyrazolo[1,5-a]pyrimidines. researchgate.net

The regioselectivity of this condensation can be influenced by the reaction conditions. The highest selectivity is often achieved in an alcohol solvent at room temperature, using a catalytic amount of an acid such as trifluoroacetic acid to facilitate the dehydration steps. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

| This compound | 3(5)-Aminopyrazoles | Trifluoroacetic Acid | Alcohol | Cyclopenta[e]pyrazolo[1,5-a]pyrimidines | researchgate.net |

Reaction with Benzohydrazide (B10538): Synthesis of Pyrazole Derivatives

The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a classic and widely used method for synthesizing pyrazole rings, known as the Knorr pyrazole synthesis. mdpi.com Using a substituted hydrazine, such as benzohydrazide, allows for the introduction of specific functional groups onto the pyrazole nucleus.

Detailed Research Findings:

When this compound reacts with benzohydrazide (benzoylhydrazine), a condensation reaction occurs. The reaction can, in principle, yield two different regioisomers, depending on which carbonyl group is initially attacked by which nitrogen of the hydrazide. However, the different reactivities of the ketone carbonyls (one being part of the ring and the other an acetyl group) influence the outcome. The reaction involves a double condensation with the elimination of two molecules of water, leading to the formation of a 1-benzoyl-3-methyl-4,5,6-trihydrocyclopenta[c]pyrazole. This reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or acetic acid. nih.govdergipark.org.tr

| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference |

| This compound | Benzohydrazide | Ethanol or Acetic Acid | Pyrazole Derivative | nih.gov, dergipark.org.tr |

α-Amination Reactions

The introduction of a nitrogen-containing functional group at the α-position of a carbonyl compound is a crucial transformation in organic synthesis, providing access to α-amino ketones, which are precursors to amino acids and other biologically important molecules.

Detailed Research Findings:

Direct α-amination of β-dicarbonyl compounds like this compound can be achieved using electrophilic aminating agents. One effective method involves the use of iodosobenzene (B1197198) (PhIO) as an oxidant in the presence of an aminating reagent like p-toluenesulfonamide (B41071) (TsNH₂). organic-chemistry.org This reaction can be catalyzed by salts such as perchlorate (B79767) zinc hexahydrate and proceeds rapidly at room temperature. The transformation provides the corresponding α-N-tosylamido β-dicarbonyl compounds in very good yields. organic-chemistry.org The resulting N-protected α-amino ketone can then be subjected to further synthetic manipulations, including deprotection to reveal the primary amine. Another approach involves the direct transfer of a free amino group (NH₂) from a commercially available nitrogen source to unfunctionalized ketones. nih.gov

| Substrate | Aminating Reagent | Oxidant/Catalyst | Product | Reference |

| β-Dicarbonyl Compound | p-Toluenesulfonamide | Iodosobenzene / Zinc Perchlorate | α-N-Tosylamido β-Dicarbonyl Compound | organic-chemistry.org |

| Ketone | tert-Butanesulfinamide | 2-Iodopyridine / Tf₂O | Primary α-Amino Ketone | nih.gov |

Oxidation and Reduction Studies

The reactivity of this compound towards oxidizing and reducing agents is dictated by its two carbonyl functional groups and the cyclopentane (B165970) ring. Selective transformations require careful choice of reagents and reaction conditions.

Detailed Research Findings:

Reduction: The carbonyl groups of this compound can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls to hydroxyl groups. However, milder reagents can offer greater selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. In the context of related cyclopentane systems, NaBH₄ has been used for reductive ring cleavage of lactams, demonstrating its utility in modifying the core structure. nih.gov For this compound, careful control of stoichiometry and temperature with NaBH₄ could potentially favor the reduction of the more reactive acetyl ketone over the ring ketone, or vice-versa, although mixtures are common. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) is another method to reduce the carbonyl groups, and under certain conditions, can be selective. nih.gov

Oxidation: Oxidation of this compound can lead to several products. The Baeyer-Villiger oxidation, which involves treating a ketone with a peroxyacid (e.g., m-CPBA), converts ketones into esters. For an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent carbon groups determines the product. The tertiary α-carbon of the ring would be expected to migrate in preference to the methyl group of the acetyl moiety, potentially leading to the formation of a lactone (a cyclic ester) within the ring system. Other strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid under harsh conditions, can lead to cleavage of the cyclopentane ring, yielding dicarboxylic acids.

Thermal and Photochemical Oxidation

The oxidation of this compound using atmospheric oxygen can be induced under both thermal and photochemical conditions, leading to a variety of products. The reaction pathways are complex, and the product distribution is sensitive to the specific conditions employed.

Under thermal conditions, such as refluxing in acetone (B3395972) in the presence of excess calcium chloride, this compound undergoes oxidation to yield several key products. Similarly, photochemical oxidation, conducted at room temperature in solvents like acetone or carbon tetrachloride, also results in a mixture of oxidized compounds. A notable outcome in these reactions is the direct α-hydroxylation of the β-dicarbonyl compound to form 2-acetyl-2-hydroxycyclopentanone.

The major products identified from both thermal and photochemical oxidation with atmospheric oxygen are detailed in the table below.

Table 1: Major Products of Thermal and Photochemical Oxidation of this compound

| Product Name | Chemical Formula | Oxidation Condition |

|---|---|---|

| 2-Acetyl-2-hydroxycyclopentanone | C₇H₁₀O₃ | Thermal & Photochemical |

| 2-Acetyl-2-hydroxymethylcyclopentanone | C₈H₁₂O₃ | Thermal & Photochemical |

| 1,1′-Diacetyl-1,1′-bicyclopentyl-2,2′-dione | C₁₄H₁₈O₄ | Thermal & Photochemical |

| 2-Acetoxycyclopentanone | C₇H₁₀O₃ | Thermal & Photochemical |

| 5,6-Dioxoheptanoic acid | C₇H₁₀O₄ | Thermal & Photochemical |

| Glutaric acid | C₅H₈O₄ | Thermal & Photochemical |

This table is generated based on research findings detailing the products of oxidation reactions.

Hydroxylation of β-Dicarbonyl Compounds with Molecular Oxygen

The α-hydroxylation of β-dicarbonyl compounds, including this compound, is a valuable transformation for synthesizing key intermediates for natural products and pharmaceuticals. Modern synthetic methods focus on using molecular oxygen, often from the air, as a green and economical oxidant.

One effective method involves an iodine (I₂)-catalyzed direct α-hydroxylation of β-dicarbonyl compounds using atmospheric oxygen as the oxidant under photoirradiation. This metal-free approach is cost-effective and environmentally friendly. Optimization studies have shown that the reaction is significantly accelerated by light and that tetrahydrofuran (B95107) (THF) is a highly effective solvent. The methodology is applicable to a broad range of substrates, including cyclic structures like this compound.

Another approach utilizes a structurally simple ethylenediamine–copper(II) complex as a catalyst. This system activates the β-keto ester and uses visible light as the driving force to generate singlet oxygen (¹O₂) from the triplet state oxygen (³O₂) in the air. This process provides α-hydroxy β-keto esters in excellent yields with very low catalyst loading in a short time, highlighting its practical utility.

Table 2: Catalytic Systems for α-Hydroxylation of β-Dicarbonyl Compounds with O₂

| Catalytic System | Oxidant | Conditions | Key Features |

|---|---|---|---|

| Iodine (I₂) / Sodium Acetate (B1210297) (NaOAc) | Air (O₂) | Photoirradiation, THF solvent | Metal-free, green methodology, broad substrate scope. |

This table summarizes modern catalytic methods for the title reaction based on published research.

Asymmetric Hydrogenation of Ketonic Compounds

Asymmetric hydrogenation of ketonic compounds represents a powerful and atom-economical method for producing optically active secondary alcohols, which are crucial building blocks in the synthesis of fine chemicals and pharmaceuticals. nih.gov For β-dicarbonyl compounds like this compound, this transformation can lead to valuable chiral hydroxy ketones and diols. sioc-journal.cn

The field is dominated by transition-metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir). nih.gov Ruthenium complexes featuring chiral diphosphines (like BINAP) and chiral diamine ligands have demonstrated high activity and enantioselectivity for the hydrogenation of a wide array of ketones. nih.gov These catalysts operate through a proposed concerted six-membered transition state, which accounts for their high reactivity.

Similarly, iridium-based catalysts are highly effective, especially for the asymmetric transfer hydrogenation (ATH) of ketones, using hydrogen sources like isopropanol. nih.gov Chiral iridium carbene-oxazoline catalysts have been shown to efficiently hydrogenate various ketones with good enantioselectivity. nih.gov The development of catalysts for the dynamic kinetic resolution (DKR) of racemic α-substituted ketones allows for the synthesis of products with high diastereoselectivity and enantioselectivity. nih.govthieme-connect.de

The desymmetrization of prochiral cyclic diketones via asymmetric hydrogenation is a particularly elegant strategy, capable of establishing multiple stereocenters in a single step. sioc-journal.cn The choice of catalyst and reaction conditions can control the stereoselectivity, providing access to either mono-reduction products (chiral hydroxy ketones) or di-reduction products (chiral diols). sioc-journal.cn

Table 3: Prominent Catalysts in Asymmetric Hydrogenation of Ketones

| Metal | Typical Ligands | Reaction Type | Substrate Class |

|---|---|---|---|

| Ruthenium (Ru) | Chiral Diphosphines (e.g., BINAP), Chiral Diamines | Asymmetric Hydrogenation (AH) & Asymmetric Transfer Hydrogenation (ATH) | Aromatic ketones, β-Diketones, Chromones |

This table outlines key catalyst types used for the asymmetric hydrogenation of ketonic compounds based on a review of the field.

Spectroscopic and Computational Analysis of 2 Acetylcyclopentanone

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectral data for 2-acetylcyclopentanone, which is crucial for its identification and characterization. nist.gov

In a typical electron ionization mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 126.15 g/mol . nist.gov Fragmentation of the molecular ion gives rise to a series of daughter ions, which appear as additional peaks in the mass spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. Common fragmentation pathways for ketones and dicarbonyl compounds often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method has been utilized in the analysis of complex mixtures containing this compound, allowing for its separation from other components and subsequent identification based on its mass spectrum. arcjournals.org For instance, GC-MS analysis of a chloroform (B151607) extract of the whole plant Ageratum conyzoides identified this compound as one of the constituents. arcjournals.org High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has also been employed to identify oxidation products of this compound. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | nist.gov |

| Molecular Weight | 126.1531 g/mol | nist.gov |

| CAS Registry Number | 1670-46-8 | nist.gov |

This table summarizes fundamental molecular data for this compound obtained from the NIST Chemistry WebBook.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of many-body systems, including molecules like this compound. acs.org DFT calculations have been instrumental in understanding the keto-enol tautomerism of this compound, a key aspect of its chemical behavior. researchgate.net These calculations help to identify the relative stabilities of the different tautomeric forms and the transition states connecting them.

DFT has also been used to investigate the conformational analysis of this compound, providing insights into the preferred three-dimensional arrangements of the atoms in the molecule. researcher.life Furthermore, DFT calculations have been employed to model the role of this compound in organocatalytic reactions. acs.orgresearchgate.net For example, in a study of an amination reaction, DFT was used to model this compound as the dicarbonyl substrate, helping to elucidate the reaction mechanism and the role of the catalyst. acs.orgresearchgate.net The B3LYP functional with a 6-31G(d) basis set is a commonly used level of theory for such studies. acs.org

Theoretical studies on chalcone (B49325) derivatives of this compound have utilized DFT to calculate their stabilities and other chemical parameters. tjpr.org These calculations can predict the optimized geometries and electronic properties of the molecules, which can then be correlated with their observed chemical and biological activities. tjpr.org

Quantum mechanical calculations can provide valuable parameters that describe the reactivity of a molecule. These parameters, derived from the principles of conceptual DFT, include chemical hardness (η), softness (σ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive.

Chemical Softness (σ) is the reciprocal of hardness and indicates a molecule's ability to undergo changes in its electron density. A softer molecule is more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

These parameters have been calculated for this compound and its derivatives to understand their reactivity. nih.govnih.gov For example, the enolate of this compound is considered a soft nucleophile due to the delocalization of the negative charge across the dicarbonyl system. nih.gov In a study of chalcone derivatives, the electrophilicity index was used to compare the electrophilic character of different compounds, with higher values indicating stronger electrophiles. tjpr.org

Table 2: Calculated Quantum Mechanical Parameters for Chalcone Derivatives of this compound

| Compound | Electrophilicity Index (ω) in eV | Source |

| Compound I | 3.00972 | tjpr.org |

| Compound II | 2.68121442 | tjpr.org |

| Compound III | 3.10195895 | tjpr.org |

| Compound IV | 2.0837461 | tjpr.org |

This table presents the calculated electrophilicity indices for four chalcone derivatives of this compound, indicating their relative electrophilic character.

The integration of machine learning (ML) with quantum chemistry is an emerging field that aims to accelerate the prediction of molecular properties. ML models can be trained on large datasets of quantum chemical calculations to learn the relationship between molecular structure and properties. nih.gov

One approach, known as Δ-machine learning, uses ML to correct for the errors of computationally inexpensive quantum methods, thereby achieving the accuracy of more expensive methods at a fraction of the cost. nih.gov This has been applied to predict thermochemical properties, such as enthalpies of formation, for large sets of organic molecules, including isomers of C₇H₁₀O₂, the molecular formula of this compound. nih.gov These studies demonstrate that ML models can reproduce DFT-level accuracy for thermochemical properties after being trained on a relatively small subset of the data. nih.gov

In the context of organocatalysis, where this compound can act as a substrate, machine learning is being explored to predict the outcomes of reactions, including reactivity and selectivity. acs.orgresearchgate.net By training on data from DFT calculations and experimental results, ML models can potentially guide the design of new catalysts and reaction conditions.

Synthetic Applications in Advanced Materials and Derivatives

Precursor in Pharmaceutical Synthesis

The molecular framework of 2-acetylcyclopentanone serves as a foundational element for constructing a range of pharmaceutically active compounds. Its reactive sites are amenable to cyclization and condensation reactions, enabling the assembly of heterocyclic structures that are central to many drug scaffolds.

This compound has been identified as a key starting material in the synthesis of novel compounds with potential applications as antiepileptic drugs. In one documented synthetic route, this compound is utilized to create an intermediate for substituted imidazole (B134444) carboxylate derivatives. This process involves a condensation reaction between this compound and 1H-imidazole-5-carboxylic acid. The resulting intermediate is then further reacted to produce compounds that are under investigation for their ability to control epileptic seizures.

The compound is also a precursor for a class of pyridinone derivatives that function as EZH2 inhibitors. EZH2, or Enhancer of zeste homolog 2, is a histone methyltransferase that plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov The dysregulation of EZH2 is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. nih.govnih.gov The development of small molecule inhibitors targeting the catalytic activity of EZH2 is an active area of cancer research. nih.gov this compound provides the core structure needed to build the pyridone ring system that is essential for the inhibitory activity of these molecules.

While direct studies on the antimycobacterial properties of simple this compound derivatives are not extensively documented, its chemical structure is ideal for synthesizing heterocyclic systems known for such biological activity. Two prominent examples are thiophene (B33073) and pyrazole (B372694) derivatives.

Thiophene Derivatives : The Gewald reaction is a well-established multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.org This reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. As a ketone, this compound can be used in Gewald-type syntheses to produce complex thiophene-fused ring systems. arkat-usa.org Thiophene-based compounds, including those clubbed with pyrazole moieties, have demonstrated promising in-vitro activity against Mycobacterium tuberculosis. nih.gov

Pyrazole Derivatives : Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is present in numerous approved drugs and is known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. middlebury.edunih.govmdpi.com The standard synthesis of pyrazoles involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov this compound, as a 1,3-dicarbonyl compound, readily reacts with various hydrazines to form cyclopentane-fused pyrazole derivatives, which are of interest as potential bioactive agents. mdpi.com

Table 1: Synthesis of Bioactive Heterocycles from this compound

| Target Heterocycle | Synthetic Method | Potential Biological Activity |

|---|---|---|

| Substituted Thiophenes | Gewald Reaction | Antimycobacterial, Anti-inflammatory |

The reactivity of this compound has been harnessed to create other compounds with notable biological relevance. For instance, its reaction with benzohydrazide (B10538) yields 1-benzoyl-6a-hydroxycyclopentapyrazole derivatives. Furthermore, it has been used as a precursor in the synthesis of analogues of ifenprodil, an antagonist of the NMDA NR2B receptor. In a different context, this compound was used to assess protective capabilities in a mouse model of acetaminophen-induced hepatotoxicity, highlighting its relevance in toxicological and pharmacological research. sigmaaldrich.com

Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Crucially, this compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself. However, its prochiral nature makes it an excellent substrate for enantioselective transformations. These reactions utilize external sources of chirality, such as chiral catalysts or reagents, to convert the achiral this compound into a single, desired enantiomer of a chiral product.

Enantioselective transformations are critical for producing enantiomerically pure compounds, which is a vital requirement in the pharmaceutical industry. This compound, possessing two carbonyl groups, is a suitable substrate for several types of asymmetric reactions.

Asymmetric Hydrogenation : The selective reduction of one of the two carbonyl groups in this compound can lead to the formation of a chiral hydroxyketone. Asymmetric hydrogenation is a powerful technique to achieve this with high enantioselectivity. While specific studies on this compound are not prevalent, the methodology is well-established for similar 1,2-dicarbonyl compounds like cyclohexane-1,2-dione. unige.ch In such reactions, a metal catalyst (e.g., platinum or rhodium) is complexed with a chiral ligand (e.g., cinchonidine (B190817) or a DuPHOS derivative). This chiral catalyst creates a stereodifferentiating environment, forcing the hydrogen to add to one face of the carbonyl group preferentially, resulting in a high enantiomeric excess of one of the alcohol stereoisomers. unige.ch

Enantioselective Michael Addition : The enolate of this compound can act as a nucleophile in Michael additions. By using a chiral catalyst, such as a copper(II) complex with a chiral bis(oxazoline) ligand, this addition can be rendered enantioselective. nih.gov This strategy allows for the creation of a new carbon-carbon bond and a new stereocenter with high fidelity, leading to functionalized steroidal cores and other complex polycyclic molecules. nih.gov

Table 2: Examples of Enantioselective Reactions on Dicarbonyl Substrates

| Reaction Type | Substrate Type | Chiral Influence | Product Type |

|---|---|---|---|

| Asymmetric Hydrogenation | 1,2-Diketone | Chiral Catalyst (e.g., Cinchonidine-modified Pt) | Chiral α-Hydroxyketone |

Development of Novel Heterocyclic Compounds

The 1,3-dicarbonyl moiety of this compound is an ideal precursor for the synthesis of a multitude of heterocyclic compounds through condensation reactions with various binucleophiles. This reactivity has been exploited to create fused ring systems with potential applications in materials science and medicinal chemistry.

Pyrazole and Pyrazolone Derivatives

The synthesis of pyrazoles represents a classic application of 1,3-dicarbonyl compounds. The Knorr pyrazole synthesis and related methods involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.commdpi.com In this reaction, this compound can react with hydrazine or substituted hydrazines to yield pyrazoles fused to the cyclopentane (B165970) ring.

The reaction proceeds via initial formation of an imine with one carbonyl group, followed by intramolecular condensation involving the second carbonyl group and the other nitrogen of the hydrazine, which after dehydration, leads to the stable aromatic pyrazole ring. youtube.com The use of substituted hydrazines can lead to a mixture of regioisomers, a common challenge in pyrazole synthesis from unsymmetrical dicarbonyls. beilstein-journals.org

Table 1: Synthesis of Cyclopentapyrazole from this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Cyclopenta[e]youtube.combeilstein-journals.orgCurrent time information in Bangalore, IN.oxadiazepines

The synthesis of cyclopenta[e] youtube.combeilstein-journals.orgCurrent time information in Bangalore, IN.oxadiazepines, a seven-membered heterocyclic system fused to a cyclopentane ring, from this compound is not a widely reported transformation in scientific literature. The construction of such a ring system would require a specific bifunctional reagent capable of reacting with the 1,3-dicarbonyl unit of this compound to form the oxadiazepine ring. While syntheses of other diazepine (B8756704) and oxazepine systems are known, the specific pathway to this particular cyclopentane-fused derivative from this compound remains an area for potential exploration.

Fused Thienopyridines and Pyrido[2,3-d]pyrimidines

This compound is a valuable starting material for synthesizing more complex fused heterocyclic systems like thienopyridines and pyrido[2,3-d]pyrimidines.

Thienopyridines: The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. nih.govumich.edu this compound can serve as the carbonyl component in this reaction. For example, reacting this compound with an activated nitrile like malononitrile (B47326) or cyanoacetamide in the presence of a base and sulfur would yield a 2-amino-3-cyanothiophene or 2-amino-3-carboxamidothiophene fused to the cyclopentane ring. These 2-aminothiophene derivatives are versatile intermediates that can be further cyclized to form the pyridine (B92270) ring of a thienopyridine system. abertay.ac.ukresearchgate.netnih.gov

Pyrido[2,3-d]pyrimidines: While direct, one-pot syntheses of pyrido[2,3-d]pyrimidines from this compound are not common, the compound can be used in multi-step synthetic sequences. nih.govurl.edu A plausible strategy involves first constructing a substituted pyridine or pyrimidine (B1678525) ring using this compound. For instance, a fused pyridine ring could be formed via condensation reactions, and this intermediate could then be elaborated to build the adjacent pyrimidine ring, or vice versa, to afford the final pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.govrsc.org

Intermediate in Organic Synthesis Beyond Pharmaceuticals

The reactivity of this compound makes it a useful intermediate in various organic transformations that are not strictly aimed at pharmaceutical synthesis.

Formation of Phosphorus Ylides

There is a common misconception regarding the role of ketones in the context of phosphorus ylides. Ketones like this compound are typically electrophilic substrates that react with phosphorus ylides (also known as Wittig reagents), rather than serving as precursors for their formation. The standard synthesis of phosphorus ylides involves the deprotonation of a phosphonium (B103445) salt, which is generally prepared from the reaction of a phosphine (B1218219) with an alkyl halide. google.comnih.gov

The primary role of this compound in this area of chemistry is as a substrate in the Wittig reaction. This reaction is a fundamental method for alkene synthesis, where a carbonyl compound reacts with a phosphorus ylide to form an alkene and a phosphine oxide. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would selectively convert one of the carbonyl groups into a double bond, yielding an exocyclic methylene (B1212753) group. The selectivity between the acetyl and the cyclopentanone (B42830) carbonyls would depend on steric and electronic factors, though the less-hindered ketone carbonyl is often more reactive. This transformation is a powerful tool for carbon-carbon bond formation.

Emerging Research Directions and Future Perspectives

Green Chemistry and Sustainable Synthesis of 2-Acetylcyclopentanone and its Derivatives

In line with the global push for environmental responsibility, a major focus of current research is the development of green and sustainable methods for synthesizing this compound and its derivatives. jnao-nu.commdpi.com This involves minimizing waste, reducing energy consumption, and using less hazardous substances. jnao-nu.com

One promising approach is the use of electrochemical synthesis for creating new catechol derivatives from this compound. researchgate.net This method offers high atom economy and avoids the need for toxic reagents and solvents. researchgate.net Another green strategy involves microwave-assisted synthesis in aqueous media, which has been shown to be a rapid and efficient catalyst-free method for producing diversely functionalized 3-hydroxy-2-oxindole scaffolds from this compound and isatins. doi.org This protocol is noted for its simple reaction conditions, good product yields, and the use of an environmentally benign medium. doi.org

Heterogeneous catalysts are also at the forefront of sustainable synthesis. Layered double hydroxides (LDHs), such as hydrotalcites, are being investigated as reusable and effective catalysts. conicet.gov.arresearchgate.netmdpi.com For instance, Mg/Al hydrotalcites have been used to catalyze the Michael addition of various nucleophiles, including this compound, to enones under solvent-free conditions, demonstrating the potential for waste minimization and catalyst recyclability. conicet.gov.arresearchgate.net

The following table summarizes selected green synthesis methodologies involving this compound.

| Methodology | Reactants | Key Features | Reference |

| Electrochemical Synthesis | Catechols, this compound | Green, high atom economy, avoids toxic reagents/solvents. | researchgate.net |

| Microwave-Assisted Synthesis | Isatins, this compound | Catalyst-free, rapid, aqueous medium, good yields. | doi.org |

| Heterogeneous Catalysis | Enones, this compound | Use of reusable hydrotalcite catalysts, solvent-free conditions. | conicet.gov.arresearchgate.net |

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is crucial for controlling the reactivity of this compound and achieving high selectivity and efficiency in synthesizing its derivatives. A significant area of research is asymmetric catalysis, which aims to produce specific stereoisomers of a molecule—a critical factor in pharmaceutical applications.

Chiral bifunctional organocatalysts, such as those based on amine-thiourea, have been effectively used in the asymmetric amination of this compound with azodicarboxylates, achieving good yields and enantioselectivity. researchgate.netrsc.org These catalysts work through a synergistic dual activation mechanism, using multiple hydrogen-bonding interactions to control the stereochemical outcome of the reaction. rsc.org Similarly, cinchona alkaloids have been employed as catalysts for asymmetric amination reactions of related β-keto esters. researchgate.net

Transition metal catalysis also offers powerful tools for functionalizing this compound. Gold catalysis, specifically using a AuCl3/AgOTf system, has been shown to promote the hydroalkylation of olefins with this compound. beilstein-journals.org Dioxomolybdenum complexes with this compound as a ligand have been synthesized and shown to be active catalysts for alcohol dehydration. researchgate.net Furthermore, rhodium(II) carboxylate catalysts, which are important for various transfer reactions, can be synthesized using acetylacetone, a related dicarbonyl compound, highlighting a pathway for creating advanced catalysts from similar precursors. acs.org

The table below highlights some advanced catalytic systems used with this compound.

| Catalyst Type | Reaction Type | Key Advantage | Reference |

| Chiral Amine-Thiourea | Asymmetric Amination | High enantioselectivity (80% ee) | rsc.org |

| Gold (AuCl₃/AgOTf) | Hydroalkylation of Olefins | Formation of quaternary carbon centers | beilstein-journals.org |

| Dioxomolybdenum Complexes | Alcohol Dehydration | Catalytic activity in air | researchgate.net |

| Indium Tribromide | Enamination | High yields, solvent-free, room temperature | researchgate.net |

Computational Design of Novel Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound and its derivatives. DFT calculations allow researchers to model reaction mechanisms, identify transition states, and rationalize the origins of selectivity. researchgate.netresearchgate.net

For example, theoretical studies have been conducted on the α-amination reaction of this compound, elucidating the detailed mechanism and the crucial roles of the catalyst's functional groups in deprotonating the substrate and promoting the reaction through hydrogen bonds. researchgate.netresearchgate.net DFT has also been used to study the thermal and photochemical oxidation of this compound, helping to identify the reaction products and propose mechanisms. researchgate.net

Furthermore, computational methods are employed to investigate the fundamental properties of the molecule itself. The conformational analysis of this compound has been explored using DFT to understand the equilibrium between its different keto and enol forms in various solvents. researchgate.net In the study of novel derivatives, such as chalcones derived from this compound, DFT has been used to calculate chemical parameters and analyze their stability. tjpr.orgresearchgate.net The photoreactivity and optical properties of complex derivatives have also been simulated, providing insights that align with experimental observations. nih.gov

Exploration of New Biological Applications

A significant and expanding area of research is the exploration of new biological and therapeutic applications for this compound and its derivatives. The core structure is seen as a valuable scaffold for developing novel drugs. ontosight.aiontosight.ai

Derivatives of this compound have been reported to be potential EZH2 inhibitors, which are of interest for cancer therapy due to their role in the metastasis of tumor stem cells. guidechem.com It also serves as an intermediate in the synthesis of novel substituted imidazole (B134444) carboxylate derivatives with potential applications as antiepileptic drugs. guidechem.com

Research has also shown that this compound itself has cytoprotective properties. It has been investigated for its ability to protect against drug-induced liver toxicity from substances like acetaminophen. sigmaaldrich.comnih.gov The mechanism is believed to involve its enolate form acting as a nucleophile to scavenge toxic electrophilic metabolites. nih.gov This protective effect extends to platinum-based chemotherapy, where this compound has been shown to form complexes with cisplatin, potentially mitigating its neurotoxic side effects. nih.gov Simplified diketo analogs, including this compound, have been proposed as potential treatments for neurodegenerative conditions due to their ability to scavenge harmful aldehydes and chelate metal ions involved in oxidative stress. tandfonline.com

Additionally, chalcone (B49325) derivatives synthesized from this compound have demonstrated anti-inflammatory and antibacterial activities. tjpr.orgresearchgate.net These findings open up avenues for developing new treatments for a range of diseases.

| Potential Application Area | Compound/Derivative | Mechanism/Target | Reference |

| Oncology | Pyridinone derivatives | EZH2 inhibition | guidechem.com |

| Neurology | Imidazole carboxylate derivatives | Antiepileptic | guidechem.com |

| Neurology | This compound | Scavenging of α,β-unsaturated aldehydes | tandfonline.com |

| Cytoprotection | This compound | Scavenging of toxic drug metabolites (e.g., from Acetaminophen, Cisplatin) | nih.govnih.gov |

| Anti-inflammatory | Chalcone derivatives | Inhibition of inflammation | tjpr.orgresearchgate.net |

| Antibacterial | Chalcone derivatives | Activity against S. aureus and E. coli | tjpr.org |

Integration with Materials Science and Nanotechnology

The integration of this compound chemistry with materials science and nanotechnology is an emerging field with considerable potential. The reactivity of the dicarbonyl moiety makes it a candidate for creating novel polymers or functionalizing the surfaces of nanomaterials.

An indirect but relevant application is the use of this compound as a ligand in metal complexes that can be incorporated into materials. For example, dioxomolybdenum complexes with this compound ligands have been synthesized and characterized for their catalytic properties. researchgate.net Such complexes could potentially be immobilized on solid supports to create new heterogeneous catalysts.

The use of layered double hydroxides (LDHs), which are clay-like nanomaterials, as catalysts for reactions involving this compound represents a direct link to nanotechnology. researchgate.netmdpi.com These materials provide a high surface area and tunable basic sites for catalysis, bridging the gap between homogeneous and heterogeneous systems. mdpi.com The synthesis of diarylidenecyclopentanone derivatives, which can possess interesting optical and electronic properties, suggests that this compound could serve as a building block for new organic materials with applications in optics and electronics. nih.gov While direct applications in polymer or nanoparticle synthesis are still in early exploratory stages, the fundamental reactivity of this compound makes it a promising candidate for future innovations in advanced materials.

Q & A

Basic: What mechanisms underlie 2-ACP's hepatoprotective effects against acetaminophen (APAP)-induced toxicity?

2-ACP exerts protection via two primary mechanisms:

- Electrophile Scavenging : The enolate form of 2-ACP reacts with the reactive APAP metabolite NAPQI (N-acetyl-p-benzoquinone imine) through 1,4-Michael adduct formation, preventing glutathione (GSH) depletion and covalent binding to hepatocyte proteins .

- Metal Chelation : 2-ACP binds transition metals (e.g., Fe²⁺), inhibiting Fenton reaction-driven hydroxyl radical generation and oxidative stress .

These actions mitigate mitochondrial dysfunction and hepatocellular necrosis in APAP overdose models.

Basic: What experimental models and biomarkers are used to evaluate 2-ACP's efficacy in APAP toxicity?

- Mouse Models : APAP overdose (500 mg/kg orally) induces hepatotoxicity, with survival and liver damage assessed over 7 days .

- Biomarkers :

- Thiol content (via DTNB assay) measures GSH depletion .

- Aldehydes (HNE, MDA) are quantified via spectrophotometry to assess lipid peroxidation .

Advanced: How does 2-ACP's mechanism differ from N-acetylcysteine (NAC) in APAP toxicity intervention?

- 2-ACP : Directly scavenges NAPQI via enolate-mediated adducts, acting prophylactically (effective within 20 minutes post-APAP). It also chelates metals, blocking secondary oxidative stress .

- NAC : Primarily supports GSH synthesis and mitochondrial recovery. Its higher thiol pKa (~9.5) limits reactivity with NAPQI at physiological pH, making it more effective when administered orally and delayed (≥60 minutes post-APAP) .

Key Contrast : 2-ACP targets the initial electrophilic phase, while NAC addresses downstream oxidative damage .

Advanced: How should researchers optimize 2-ACP dosing and administration timing in preclinical studies?

- Dose Range : 0.80–2.40 mmol/kg intraperitoneally (IP) achieves near-complete protection in mice .

- Timing : Maximal efficacy occurs when administered ≤20 minutes post-APAP. Delayed dosing (>60 minutes) reduces protection due to advanced mitochondrial permeabilization .

- Route : IP administration ensures bioavailability, whereas oral delivery may be limited by gastric degradation .

Advanced: What methodological considerations are critical for assessing oxidative stress in 2-ACP studies?

- Thiol Quantification : Use the DTNB assay (Ellman’s reagent) on liver homogenates to measure soluble sulfhydryl groups. Centrifugation at 14,000×g removes protein debris .

- Aldehyde Detection : Spectrophotometric analysis of HNE/MDA requires RIPA buffer with BHT to prevent artifactual oxidation during sample preparation .

- Metal Chelation Assays : Atomic absorption spectroscopy or fluorescence probes validate 2-ACP’s iron-binding capacity .

Advanced: How can contradictory efficacy data between 2-ACP and NAC across administration routes be reconciled?

- NAC’s Route Dependency : Oral NAC is effective due to first-pass metabolism enhancing hepatic GSH synthesis, while IP NAC fails to match 2-ACP’s rapid enolate bioavailability .

- 2-ACP’s Stability : Its cyclic diketone structure resists enzymatic degradation, allowing IP delivery to directly access hepatic targets .

Implication : Route-specific pharmacokinetics critically influence therapeutic outcomes.

Advanced: What are the dual cytoprotective actions of 2-ACP in APAP toxicity?

- Primary Action : Enolate-mediated NAPQI scavenging reduces covalent protein adducts and GSH depletion .

- Secondary Action : Chelation of redox-active metals (Fe²⁺, Cu²⁺) inhibits hydroxyl radical formation, attenuating oxidative DNA damage and mitochondrial collapse .

Validation : Quantum mechanical calculations confirm enolate-electrophile binding energetics, while in chemico assays demonstrate metal-binding stoichiometry .

Advanced: What experimental controls are essential for validating 2-ACP’s specificity in hepatoprotection?

- Negative Controls : Include APAP-only cohorts to establish baseline toxicity and vehicle-treated groups (e.g., saline/IP carrier) .

- Positive Controls : Use NAC (oral, 2.40 mmol/kg) to benchmark protection thresholds .

- Pharmacokinetic Profiling : Measure 2-ACP plasma half-life and hepatic accumulation via LC-MS to correlate exposure with efficacy .

Advanced: How does 2-ACP’s enolate formation influence its therapeutic window?

- pH Dependence : Enolate generation is favored at physiological pH (7.4), enhancing reactivity with soft electrophiles like NAPQI .

- Tautomeric Equilibrium : The 1,3-diketone structure allows enol-enolate interconversion, ensuring sustained scavenging capacity during APAP metabolism .

Limitation : Excessive dosing (>3.0 mmol/kg) may saturate adduct formation pathways, necessitating dose-response validation .

Advanced: What translational challenges arise when extrapolating 2-ACP efficacy from murine models to humans?